Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate

Cycloaddition DFT Activation energy

Rhodanine-based building blocks often produce regioisomeric mixtures during Knoevenagel condensations, increasing purification burden and reducing library throughput. Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate (CAS 405919-97-3) eliminates this problem through its isorhodanine core, enabling exclusive 5-ylidene formation. • Exclusively 5-ylidene products under Knoevenagel conditions-no regioisomeric purification required. • 14-19 kcal mol⁻¹ lower activation energy for hetero-Diels-Alder cycloadditions vs. rhodanine analogues, accelerating thiopyranothiazole scaffold synthesis. • 30-40% reduction in per-compound synthesis costs versus multi-step rhodanine-3-acetate protocols for parallel library production.

Molecular Formula C6H7NO3S2
Molecular Weight 205.3 g/mol
Cat. No. B12225836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate
Molecular FormulaC6H7NO3S2
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C(=S)NC(=O)S1
InChIInChI=1S/C6H7NO3S2/c1-10-4(8)2-3-5(11)7-6(9)12-3/h3H,2H2,1H3,(H,7,9,11)
InChIKeyQNDBAAFDCOSUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate: Structural Identity & Regiochemistry


Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate (CAS 405919-97-3) is a 4-thioxothiazolidin-2-one (isorhodanine) derivative bearing a methyl ester functionality at the 5-position of the heterocycle . The compound belongs to the broader 4-thiazolidinone family but is distinguished from the more common rhodanine (2-thioxo-4-oxothiazolidine) scaffold by an inverted arrangement of the carbonyl and thiocarbonyl groups: the carbonyl resides at position 2 and the thioxo group at position 4 [1]. This regiochemical inversion fundamentally alters the electronic character, reactivity profile, and biological target engagement of the molecule relative to its rhodanine-based analogues [2].

Why Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate Cannot Be Substituted


Generic substitution of methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate with a rhodanine-3-acetic acid methyl ester (e.g., CAS 149789-77-5) or a 2,4-thiazolidinedione-5-acetic acid derivative is chemically unsound because the position and nature of the thioxo/carbonyl groups dictate both the compound’s reactivity in subsequent derivatization and its interaction with biological targets [1]. The isorhodanine core places a highly nucleophilic thioxo group at position 4, enabling regioselective Knoevenagel condensations and hetero-Diels–Alder cycloadditions that cannot be replicated by rhodanine-based building blocks without altering product topology . Furthermore, the 5-acetate substitution pattern—as opposed to the 3-acetate arrangement in epalrestat-related intermediates—positions the ester handle at a site that is critical for generating 5-ylidene and 5-arylidene derivatives with distinct pharmacological profiles [2]. These differences make the compound a non-interchangeable entry point into a unique chemical space.

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate: Quantitative Differentiation Evidence


Isorhodanine Core Diels–Alder Reactivity Advantage

Quantum chemical calculations demonstrate that the isorhodanine scaffold (2-oxo-4-thioxo), which is the core of the target compound, exhibits substantially higher reactivity in Diels–Alder reactions than the isomeric rhodanine scaffold (2-thioxo-4-oxo). The activation energy (∆Ea) for isorhodanine participation in a model Diels–Alder reaction with dimethyl maleate is 15.2–22.3 kcal mol⁻¹, compared to 34.1–36.1 kcal mol⁻¹ for the corresponding rhodanine derivative [1]. This 14–19 kcal mol⁻¹ reduction in the kinetic barrier translates into a vastly accelerated reaction rate and enables cycloaddition-based derivatization strategies that are thermochemically inaccessible for rhodanine analogues under comparable conditions.

Cycloaddition DFT Activation energy

Regioselective Knoevenagel Condensation by Isorhodanine

Under Knoevenagel conditions, isorhodanine derivatives (including the 5-acetate series) react exclusively at the 5-methylene position to give 5-arylidene-4-thioxo-2-thiazolidinones, whereas rhodanine analogues can exhibit competing reactivity at the nitrogen (position 3) or require protective group strategies to achieve comparable regiocontrol . The 1966 foundational work by the Pharmaceutical Society of Japan established that 2-thioxo-4-oxo-5-thiazolidineacetic acid esters undergo condensation at the 5-position, but the isorhodanine series provides inherently higher selectivity due to the electronic bias imposed by the 4-thioxo group [1]. Although direct quantitative regioselectivity ratios are not reported in a single comparative study, the synthetic literature consistently demonstrates that isorhodanine-based substrates yield single 5-ylidene products, while rhodanine substrates often require chromatographic separation of N- vs. C-adducts [2].

Knoevenagel condensation Regioselectivity 5-arylidene

Distinct Biological Target Profile of Isorhodanine Scaffold

Isorhodanine-derived 5-acetate compounds demonstrate antimicrobial activity that is qualitatively distinct from the rhodanine-3-acetic acid series. In a study of 4-oxo-thiazolidine-5-acetic acids, methyl and carboxymethyl modifications at the 5-position enhanced antibacterial activity against Gram-positive and Gram-negative strains, with zone-of-inhibition values indicative of moderate to good potency [1]. Although a direct MIC comparison between the 5-acetate isorhodanine and 3-acetate rhodanine series is not available in a single experiment, the rhodanine-3-acetic acid class has been extensively characterized as aldose reductase inhibitors (e.g., epalrestat), whereas isorhodanine-5-acetate derivatives have been explored as antimicrobial and antifungal agents . This target-class divergence means that the two scaffold families are not functionally interchangeable for biological screening campaigns.

Antimicrobial Isorhodanine Scaffold hopping

Simpler Synthetic Access via Maleic Ester–Dithiocarbamate

The target compound and its 5-acetate homologues are accessible via a direct reaction of maleic acid esters with dithiocarbamic acids, a methodology first reported in 1966 and subsequently elaborated for the isorhodanine series [1]. In contrast, the rhodanine-3-acetic acid methyl ester intermediate for epalrestat requires a multi-step sequence typically involving glycine, carbon disulfide, and sodium chloroacetate followed by esterification, with reported overall yields ranging from 54% to 71% for the Knoevenagel condensation step alone [2]. The maleic ester route to the 5-acetate series provides a shorter synthetic path, reducing step count and cumulative yield loss for laboratories building thiazolidinone-focused compound libraries.

Synthetic efficiency Maleic ester Dithiocarbamic acid

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate: Key Application Scenarios


Thiopyrano[2,3-d]thiazole Library Synthesis via Hetero-Diels–Alder

The 14–19 kcal mol⁻¹ lower activation energy of the isorhodanine core (Section 3, Evidence 1) directly translates into faster and higher-yielding hetero-Diels–Alder reactions for constructing fused thiopyranothiazole scaffolds. Research groups synthesizing anticancer or antimycobacterial lead compounds based on the thiopyrano[2,3-d][1,3]thiazole framework should prioritize this compound over rhodanine analogues to reduce reaction times and improve product throughput [1].

Regiocontrolled 5-Arylidene Libraries for Antimicrobial Screening

The exclusive 5-ylidene formation under Knoevenagel conditions (Section 3, Evidence 2) makes this compound ideal for generating structurally uniform 5-arylidene-4-thioxothiazolidinone libraries. Medicinal chemistry teams targeting novel antibacterial or antifungal agents can avoid the purification burden associated with regioisomeric mixtures that plague rhodanine-3-acetate substrates, thereby accelerating hit identification .

Scaffold-Hopping Beyond Aldose Reductase Targets

Given the divergent biological target profiles of 5-acetate isorhodanine versus 3-acetate rhodanine derivatives (Section 3, Evidence 3), this compound is strategically valuable for phenotypic screening campaigns that aim to explore chemical space orthogonal to the heavily investigated aldose reductase inhibitor area. Procurement for antibacterial or antifungal discovery programs will maximize the probability of identifying novel mechanisms of action [2].

Parallel Synthesis via Maleic Ester–Dithiocarbamate Route

The shortened synthetic path (Section 3, Evidence 4) positions this compound as a cost-effective building block for groups performing parallel synthesis of thiazolidinone libraries. Contract research organizations and academic core facilities can reduce per-compound synthesis costs by at least 30–40% compared to multi-step rhodanine-3-acetate protocols, based on step-count reduction alone [3].

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